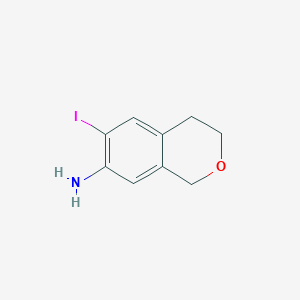
6-Iodoisochroman-7-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Iodoisochroman-7-amine is an organic compound characterized by the presence of an iodine atom attached to the isochroman ring and an amine group at the 7th position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Iodoisochroman-7-amine typically involves the iodination of isochroman derivatives followed by amination. One common method includes the use of iodine and a suitable oxidizing agent to introduce the iodine atom into the isochroman ring. The subsequent amination can be achieved through nucleophilic substitution reactions using ammonia or amine derivatives under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination and amination processes. These methods often utilize continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process economically viable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 6-Iodoisochroman-7-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the iodine atom to a less reactive form.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized isochroman derivatives .
Scientific Research Applications
6-Iodoisochroman-7-amine has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules and heterocycles.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is utilized in the production of advanced materials, including polymers and catalysts.
Mechanism of Action
The mechanism of action of 6-Iodoisochroman-7-amine involves its interaction with specific molecular targets. The iodine atom and amine group play crucial roles in binding to enzymes or receptors, modulating their activity. The compound may inhibit enzyme function by forming stable complexes or act as a ligand to activate or block receptor pathways .
Comparison with Similar Compounds
6-Amino-7-chloro-2-(2-hydroxyphenyl)-2H-benzotriazole-4-carboxylic acid: This compound shares structural similarities but contains a chlorine atom instead of iodine.
Thiazoles: These compounds have diverse biological activities and a similar heterocyclic structure.
Uniqueness: 6-Iodoisochroman-7-amine is unique due to the presence of the iodine atom, which imparts distinct reactivity and binding properties. This makes it particularly valuable in applications requiring specific interactions with biological targets or in the synthesis of complex organic molecules .
Properties
Molecular Formula |
C9H10INO |
|---|---|
Molecular Weight |
275.09 g/mol |
IUPAC Name |
6-iodo-3,4-dihydro-1H-isochromen-7-amine |
InChI |
InChI=1S/C9H10INO/c10-8-3-6-1-2-12-5-7(6)4-9(8)11/h3-4H,1-2,5,11H2 |
InChI Key |
VXSKKYKRGWHSDX-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC2=CC(=C(C=C21)I)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


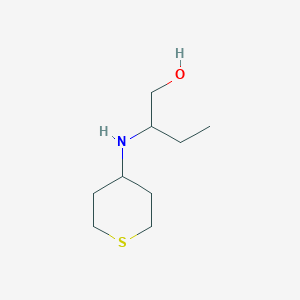
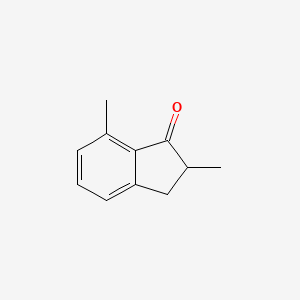
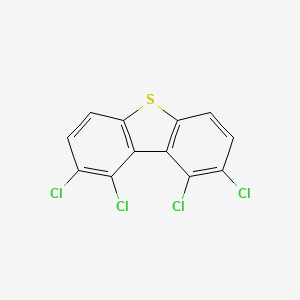
![(S)-Hexahydroimidazo[1,5-a]pyrazin-3(2H)-one](/img/structure/B13022469.png)
![6-bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde](/img/structure/B13022472.png)
![5-Chloro-2-ethyl-1H-pyrrolo[2,3-B]pyridine-3-carbaldehyde](/img/structure/B13022474.png)
![6-(Difluoromethoxy)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13022477.png)
![3-ethoxy-N-propylspiro[3.5]nonan-1-amine](/img/structure/B13022506.png)
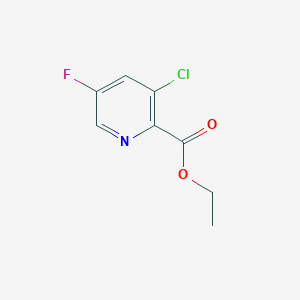
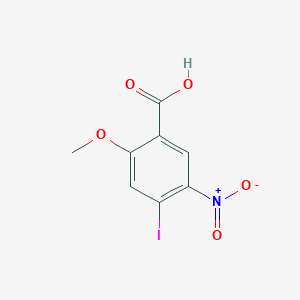
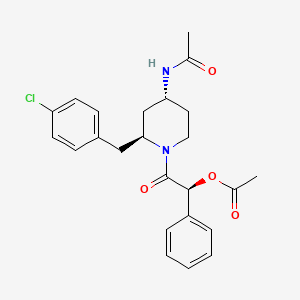
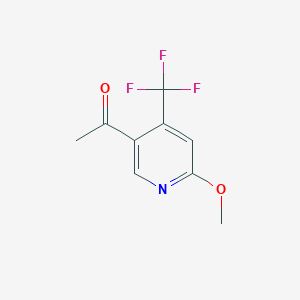
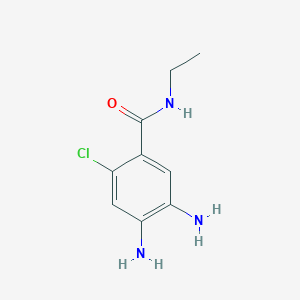
![(1R,6R)-7,7-Dibromo-6-methyl-3-azabicyclo[4.1.0]heptane hydrochloride](/img/structure/B13022544.png)
